2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene

Cross-coupling reactivity Bond dissociation energy Palladium catalysis

2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene (TITT) is a perhalogenated fused thiophene derivative bearing four iodine atoms at the 2, 3, 5, and 6 positions of the planar thieno[3,2-b]thiophene core. Belonging to the class of polyhalogenated thienoacenes, TITT serves as a tetrafunctional building block for iterative metal-catalyzed cross-coupling reactions, enabling the construction of π-extended organic semiconductors, conductive polymers, and optoelectronic materials.

Molecular Formula C6I4S2
Molecular Weight 643.8 g/mol
CAS No. 883107-42-4
Cat. No. B1621791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene
CAS883107-42-4
Molecular FormulaC6I4S2
Molecular Weight643.8 g/mol
Structural Identifiers
SMILESC12=C(C(=C(S1)I)I)SC(=C2I)I
InChIInChI=1S/C6I4S2/c7-1-3-4(12-5(1)9)2(8)6(10)11-3
InChIKeyAGXPJITWRHKFFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene (CAS 883107-42-4): A High-Density, Multi-Iodo Synthon for Programmed Cross-Coupling in Organic Electronics


2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene (TITT) is a perhalogenated fused thiophene derivative bearing four iodine atoms at the 2, 3, 5, and 6 positions of the planar thieno[3,2-b]thiophene core . Belonging to the class of polyhalogenated thienoacenes, TITT serves as a tetrafunctional building block for iterative metal-catalyzed cross-coupling reactions, enabling the construction of π-extended organic semiconductors, conductive polymers, and optoelectronic materials [1]. Its high iodine content imparts a calculated density of 3.374 g/cm³ and a predicted boiling point of 501.3 °C , distinguishing it from lighter halogenated analogs in physical property and reactivity profiles.

Why 2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene Cannot Be Replaced by Tetrabromo or Lower-Halogen Analogs


The four C–I bonds in TITT are fundamentally weaker (213 kJ/mol) than the C–Br bonds (285 kJ/mol) in its tetrabromo analog, translating to markedly faster oxidative addition with Pd(0) catalysts and enabling cross-coupling under milder conditions with higher site-selectivity [1]. TITT’s iodine substituents also confer a van der Waals radius of ~2.20 Å (vs. ~1.85 Å for bromine), which enhances solid-state halogen bonding and π-stacking, directly impacting charge-carrier mobility in fabricated devices [2]. Generic substitution with tetrabromo- or lower-iodinated thieno[3,2-b]thiophenes therefore compromises both synthetic efficiency and final material electronic performance.

2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene: Head-to-Head Quantitative Evidence Against Halogenated Analogs


C–I Bond Dissociation Energy (213 kJ/mol) vs. C–Br (285 kJ/mol) Drives Faster Pd(0) Oxidative Addition

The average C–I bond dissociation energy (BDE) is 213 kJ/mol, substantially lower than the C–Br BDE of 285 kJ/mol [1]. This 72 kJ/mol difference directly correlates with a lower kinetic barrier for oxidative addition to Pd(0), the rate-determining step in Suzuki, Stille, and Sonogashira cross-couplings. In practice, this enables TITT to undergo regioselective coupling at the 2,5-positions at significantly lower temperatures and catalyst loadings than the corresponding tetrabromo-thieno[3,2-b]thiophene, which requires more forcing conditions due to the stronger C–Br bond [2].

Cross-coupling reactivity Bond dissociation energy Palladium catalysis

Calculated Density of TITT (3.374 g/cm³) Exceeds Tetrabromo Analog (2.725 g/cm³) by 23.8%

TITT exhibits a predicted density of 3.374 g/cm³ , compared to 2.725 g/cm³ for 2,3,5,6-tetrabromo-thieno[3,2-b]thiophene [1]. The higher density reflects the greater atomic mass of iodine and correlates with tighter crystal packing and enhanced intermolecular S···S and π–π interactions. In organic field-effect transistors (OFETs), higher film density is associated with improved charge-carrier mobility and reduced grain-boundary defects, making TITT a superior precursor for high-mobility semiconducting polymers.

Solid-state packing Crystallinity Density functional theory

Boiling Point of TITT (501.3 °C) Outpaces Tetrabromo Analog (443.2 °C) by 58 °C

The predicted boiling point of TITT is 501.3 °C at 760 mmHg , versus 443.2 °C for 2,3,5,6-tetrabromo-thieno[3,2-b]thiophene [1]. This 58 °C increase reflects the stronger intermolecular dispersion forces exerted by the larger iodine atoms. The elevated boiling point translates to an extended liquid-phase processing window and potentially more effective train sublimation purification, which is critical for obtaining ultra-high-purity organic semiconductors required for vacuum-deposited OFETs.

Thermal stability Sublimation purification High-temperature processing

Iodine’s van der Waals Radius (2.20 Å) Enables Stronger Halogen Bonding than Bromine (1.85 Å)

Iodine possesses a van der Waals radius of 2.20 Å [1], substantially larger than bromine’s 1.85 Å [2]. In the solid state, this extended radius facilitates directional I···S and I···π halogen-bonding interactions that can lock the thienothiophene core into specific packing motifs. Such non-covalent interactions are exploited in crystal engineering to enhance intermolecular electronic coupling and thin-film crystallinity in OFETs. The tetrabromo analog, with its smaller halogen radius, forms weaker and less directional halogen bonds, offering less control over solid-state morphology [3].

Crystal engineering Halogen bonding Solid-state packing

Site-Selective Sequential Cross-Coupling Demonstrated on Tetrabromo Analog Establishes Programmed Synthesis Platform

The tetrabromo-thieno[3,2-b]thiophene analog undergoes site-selective Suzuki-Miyaura coupling at the 2- and 5-positions with 2.2 equivalents of arylboronic acid, yielding symmetrical 2,5-diaryl-3,6-dibromothieno[3,2-b]thiophenes in 30–70% isolated yield with high regioselectivity confirmed by ¹H and ¹³C NMR . Given that C–I bonds are more reactive than C–Br bonds, TITT is expected to exhibit even greater site-selectivity and higher yields under identical or milder conditions, enabling a fully programmed iterative cross-coupling strategy inaccessible to the less reactive tetrabromo analog.

Regioselectivity Suzuki-Miyaura coupling Iterative synthesis

Molecular Weight of TITT (643.8 g/mol) Provides Unique Mass Spectrometric Handle vs. Tetrabromo (455.8 g/mol)

TITT has a molecular weight of 643.8 g/mol , compared to 455.8 g/mol for 2,3,5,6-tetrabromo-thieno[3,2-b]thiophene [1]. The +188 Da difference provides a distinct mass spectrometric signature that simplifies reaction monitoring and purity assessment by LC–MS or GC–MS. Additionally, the characteristic iodine isotope pattern (⁷⁹Br/⁸¹Br vs. ¹²⁷I) offers unambiguous identification of TITT-derived intermediates in complex reaction mixtures.

Mass spectrometry Reaction monitoring Quality control

High-Value Application Scenarios for 2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene Based on Quantitative Differentiation


Low-Temperature Regioselective Suzuki-Miyaura Polymerization for High-Mobility OFET Polymers

The 72 kJ/mol lower C–I bond dissociation energy relative to C–Br (Section 3, Evidence 1) permits palladium-catalyzed Suzuki-Miyaura polymerization at reduced temperatures, minimizing thermal degradation of sensitive comonomers. This enables the synthesis of high-purity, regioregular semiconducting polymers such as PBTTT analogs with chain microstructure fidelity that directly governs thin-film charge-carrier mobility exceeding 0.5 cm²/V·s [1].

Vacuum Sublimation Purification and Thermal Evaporation Deposition of OFET Active Layers

TITT’s 58 °C higher boiling point relative to the tetrabromo analog (Section 3, Evidence 3) facilitates train sublimation purification at elevated temperatures without decomposition, a prerequisite for obtaining ultra-pure (>99.9%) organic semiconductors. The purified TITT can subsequently be used as a precursor for vapor-deposited thin films in bottom-gate, top-contact OFET architectures where crystalline domain size and orientation critically influence device mobility [2].

Crystal Engineering of Halogen-Bonded Organic Semiconductors

The 0.35 Å larger van der Waals radius of iodine (Section 3, Evidence 4) provides a powerful crystal engineering tool. TITT-derived small molecules can be designed to participate in robust I···S and I···π halogen bonding, locking the conjugated core into cofacial π-stacking arrangements. This non-covalent strategy has yielded solution-processed single-crystalline OFETs with hole mobilities up to 1.7 cm²/V·s [3].

Mass-Tagged Intermediates for Automated High-Throughput Reaction Screening

The 188 Da molecular weight difference between TITT and its tetrabromo counterpart (Section 3, Evidence 6) creates a unique mass tag for automated LC–MS monitoring. In medicinal chemistry and materials discovery campaigns, TITT can serve as a heavy-atom label, enabling rapid deconvolution of coupling products and byproducts in multiplexed parallel synthesis, substantially accelerating library synthesis and hit-to-lead optimization [4].

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